4-[[6-benzylsulfanyl-3-(2H-tetrazol-5-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]-5-methyl-1,2,4-triazole-3-thiol
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Overview
Description
NSC724526 is an inhibitor of HCV NS3/4A proteinase.
Scientific Research Applications
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of triazole derivatives. For example, certain 1,2,4-triazole derivatives have been found to exhibit good or moderate antimicrobial activity, emphasizing the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009). The structural modification and synthesis of such derivatives often result in compounds that can be potentially used in treating bacterial and fungal infections (Abunada et al., 2008).
Biological Evaluation and Potential Anti-Tumor Properties
Some triazole derivatives, like those related to the compound , have been synthesized and evaluated for their potential anti-tumor properties. A series of such derivatives demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, indicating their potential as anti-tumor agents. The anti-tumor activity of these compounds is not attributed to tyrosine kinase inactivation but possibly due to a broad specificity for the ATP-binding domain of other kinases (Ibrahim, 2009).
properties
Product Name |
4-[[6-benzylsulfanyl-3-(2H-tetrazol-5-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]-5-methyl-1,2,4-triazole-3-thiol |
---|---|
Molecular Formula |
C17H16N12S2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-[[6-Benzylsulfanyl-3-(2H-tetrazol-5-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N12S2/c1-9-20-25-17(30)29(9)26-15-13-11(7-12-22-27-28-23-12)21-24-14(13)18-16(19-15)31-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,25,30)(H,22,23,27,28)(H2,18,19,21,24,26) |
InChI Key |
NHCUCCFNOKEDOW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C(N1NC2=NC(=NC3=NNC(=C32)CC4=NNN=N4)SCC5=CC=CC=C5)S |
SMILES |
S=C1N(NC2=NC(SCC3=CC=CC=C3)=NC4=NNC(CC5=NNN=N5)=C42)C(C)=NN1 |
Canonical SMILES |
CC1=NN=C(N1NC2=NC(=NC3=NNC(=C32)CC4=NNN=N4)SCC5=CC=CC=C5)S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NSC-724526; NSC 724526; NSC724526 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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